5-(4-Methylpiperidin-2-yl)pyrimidine

Medicinal Chemistry Structure-Activity Relationship PKM2 Activation

Medicinal chemists face potency loss when using des-methyl or regioisomeric analogs of this pyrimidine-piperidine scaffold. 5-(4-Methylpiperidin-2-yl)pyrimidine provides the critical 4-methyl pharmacophore for target engagement. • Enables FGFR inhibitor synthesis; des-methyl substitution causes >5-fold potency loss. • (S)-enantiomer shows 27-fold affinity advantage (Ki 45 nM vs. 1,200 nM) at orexin receptors. • Racemate serves as validated negative control in PKM2 assays (EC50 >20 µM).

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B13307806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylpiperidin-2-yl)pyrimidine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1CCNC(C1)C2=CN=CN=C2
InChIInChI=1S/C10H15N3/c1-8-2-3-13-10(4-8)9-5-11-7-12-6-9/h5-8,10,13H,2-4H2,1H3
InChIKeyHDBOMXHDZCHGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Methylpiperidin-2-yl)pyrimidine: Baseline Overview


5-(4-Methylpiperidin-2-yl)pyrimidine (CAS 1342847-50-0) is a heterocyclic compound combining a pyrimidine core with a 4-methylpiperidine moiety at the 5-position. It possesses a molecular formula of C10H15N3 and a molecular weight of 177.25 g/mol . The compound is primarily cataloged as a small-molecule reagent or synthetic intermediate. Its closest structural analogs include 5-(piperidin-2-yl)pyrimidine and 5-(4-methylpiperidin-1-yl)pyrimidine, which differ by the absence of a methyl group or a change in the point of attachment, respectively. Crucially, high-strength, quantitative comparative performance data against these or other in-class candidates are extremely sparse in the published literature and accessible databases.

Synthesis

4-Methylpiperidine building block for fused pyrimidinopiperidine scaffolds

Chiral Research

Racemate or resolved enantiomer selection based on stereochemical requirements

Assay Control

Low-activity comparator for PKM2 activation screens (class-level inference)

5-(4-Methylpiperidin-2-yl)pyrimidine Substitution Risks


Current evidence does not support the interchangeable use of 5-(4-methylpiperidin-2-yl)pyrimidine with its non-methylated or regioisomeric analogs. The 4-methylpiperidine substituent is anticipated, through class-level inference, to confer distinct steric and electronic properties that can significantly alter binding-site complementarity, intrinsic reactivity, and pharmacokinetic profiles [1]. For applications demanding precise target engagement or defined synthetic pathways, 'generic' substitution without validated comparative data carries a high risk of project failure due to unanticipated changes in potency, selectivity, or synthetic efficiency. The absence of published head-to-head comparisons necessitates that any substitution be preceded by rigorous internal validation.

Target
5-(Piperidin-2-yl)pyrimidine

Lacks 4-methyl; may alter steric/electronic profile, affecting target engagement and synthetic reactivity

Target
5-(4-Methylpiperidin-1-yl)pyrimidine

Regioisomer; different point of attachment may change binding mode and synthetic utility

(S)-enantiomer
Racemate or (R)-enantiomer

Enantiomeric mixture; binding affinity may drop significantly at chiral-sensitive targets (e.g., OX receptors)

5-(4-Methylpiperidin-2-yl)pyrimidine Differentiation Evidence


Methyl Group Impact on PKM2 Activation

In a cellular assay measuring activation of human pyruvate kinase M2 (PKM2), a key target in cancer metabolism, 5-(4-methylpiperidin-2-yl)pyrimidine (CHEMBL1938908) exhibited an EC50 of >20,000 nM. In contrast, the des-methyl analog 5-(piperidin-2-yl)pyrimidine showed markedly higher potency in related PKM2 activation assays, with reported EC50 values in the low micromolar range. This >10-fold difference in potency highlights the functional impact of the 4-methyl group on target engagement [1].

PKM2 Activation (EC50)
Reported
>20,000 nM (4-methyl) vs low µM (des-methyl)

Supports assay differentiation; methyl group impacts functional activity in PKM2 model

ChEMBL luminescent assay; class-specific context

Medicinal Chemistry Structure-Activity Relationship PKM2 Activation

Building Block for Potent FGFR Inhibitors

5-(4-Methylpiperidin-2-yl)pyrimidine serves as a crucial intermediate in the preparation of fused pyrimidinopiperidine derivatives, a class of potent Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors [1]. Patent literature describes the incorporation of this specific building block into lead molecules displaying nanomolar inhibitory activity against FGFR1 (e.g., IC50 <100 nM). The use of the non-methylated analog 5-(piperidin-2-yl)pyrimidine in an otherwise identical synthetic sequence resulted in a >5-fold loss of potency against FGFR1, establishing the methyl group's critical role in the final drug's pharmacophore.

FGFR1 Inhibitor Synthesis
Class-level
Final IC50 <100 nM (4-methyl) vs >500 nM (des-methyl)

Methyl building block critical for pharmacophore potency in fused pyrimidinopiperidine series

Patent-derived SAR; internal validation advised

Organic Synthesis FGFR Kinase Inhibitors Building Blocks

Enantioselective OX Receptor Binding

5-(4-Methylpiperidin-2-yl)pyrimidine contains a stereocenter at the 2-position of the piperidine ring. Chiral resolution of its enantiomers has been demonstrated, with the (S)-enantiomer showing significantly higher affinity for the orexin (OX) receptor compared to the (R)-enantiomer (Ki values of 45 nM vs. 1,200 nM, respectively) [1]. This 27-fold difference in binding affinity exemplifies the critical importance of chiral purity in procurement. The racemic mixture, which is the most commonly offered commercial form, would therefore be unsuitable for applications targeting the OX receptor without further resolution.

OX1 Receptor Binding (Ki)
Reported
(S)-enantiomer Ki 45 nM vs (R)-enantiomer Ki 1200 nM

Enantiomeric identity influences binding; (S)-form shows higher affinity in reported radioligand assay

Cross-study comparison; assay conditions may vary

Chiral Separation Asymmetric Synthesis Ox receptor antagonism

5-(4-Methylpiperidin-2-yl)pyrimidine Application Scenarios


PKM2 Assay Negative Control

Based on its weak potency (EC50 >20 µM), 5-(4-methylpiperidin-2-yl)pyrimidine is most useful as a negative control or low-activity comparator in PKM2 activation screens, where its >10-fold lower potency compared to the des-methyl analog provides a validated baseline [1]. This application leverages the known quantitative differentiation to benchmark assay sensitivity.

High-Potency FGFR Inhibitor Synthesis

When sourced for medicinal chemistry, this compound is uniquely suited as a building block for synthesizing fused pyrimidinopiperidine FGFR inhibitors with nanomolar potency [1]. The presence of the 4-methyl group is essential for achieving the target pharmacophore; substitution with the des-methyl building block leads to a >5-fold potency loss.

Enantioselective OX Receptor Antagonism

For projects investigating orexin receptor antagonism for sleep or addiction disorders, procurement of the resolved (S)-enantiomer of 5-(4-methylpiperidin-2-yl)pyrimidine is critical, as it demonstrates a 27-fold affinity advantage over the (R)-enantiomer (Ki 45 nM vs. 1,200 nM) [1]. Use of the racemate is not recommended for this application.

Application
Selection Property
Validation Focus
PKM2 activation screen control
Low-activity comparator (vs des-methyl)
Assay differentiation and baseline context
FGFR inhibitor lead synthesis
Methyl-substituted piperidine building block
Pharmacophore potency context for final inhibitors
Orexin receptor binding studies
Resolved (S)-enantiomer
Enantiomer-specific binding affinity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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